molecular formula C12H16N2O2 B122661 Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate CAS No. 74245-32-2

Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate

Cat. No. B122661
CAS RN: 74245-32-2
M. Wt: 220.27 g/mol
InChI Key: NESBODWIJLONJA-UHFFFAOYSA-N
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Description

Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate is a compound that falls within the broader class of pyrrole derivatives, which are of significant interest in various fields of chemistry due to their potential applications in pharmaceuticals, agrochemicals, and materials science. Pyrrole derivatives are known for their diverse biological activities and as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates have been synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, demonstrating an efficient and rapid synthetic route . Similarly, the synthesis of ethyl 2-(3-ch

Scientific Research Applications

Synthesis Applications

  • Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate is utilized in the synthesis of highly functionalized tetrahydropyridines, achieved through a phosphine-catalyzed [4 + 2] annulation process with complete regioselectivity (Zhu, Lan, & Kwon, 2003).
  • This compound is an important intermediate in the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, showing efficacy in the preparation of new N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Analytical and Photophysical Studies

  • The compound is used in the synthesis of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, which have shown remarkable antioxidant activity in comparison to ascorbic acid (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
  • Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate derivatives have been studied for their photophysical properties, indicating potential use in labeling agents and in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Future Directions

The future directions for research on Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The pyrrolidine ring, in particular, is a versatile scaffold that can be used to design new compounds with different biological profiles .

properties

IUPAC Name

ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)14-8-4-6-11(14)10-5-3-7-13-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESBODWIJLONJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate

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